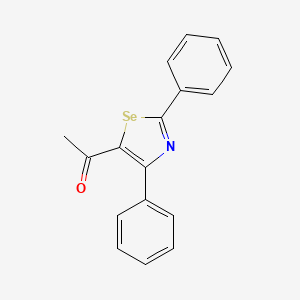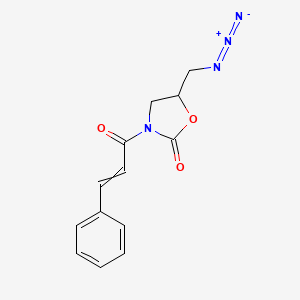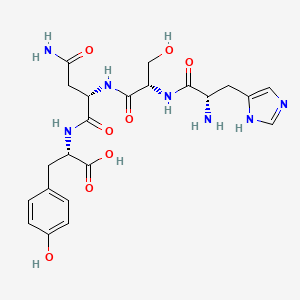![molecular formula C17H19N5O B14217151 N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea CAS No. 787590-70-9](/img/structure/B14217151.png)
N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea is a synthetic compound belonging to the class of imidazo[1,2-a]pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea makes it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea typically involves the reaction of 3-phenylimidazo[1,2-a]pyrazine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-Butyl-N’-(3-methylimidazo[1,2-a]pyrazin-8-yl)urea
- N-Butyl-N’-(3-ethylimidazo[1,2-a]pyrazin-8-yl)urea
- N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrimidin-8-yl)urea
Uniqueness
N-Butyl-N’-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. The presence of the phenyl group at the 3-position of the imidazo[1,2-a]pyrazine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development and other scientific research applications.
属性
CAS 编号 |
787590-70-9 |
|---|---|
分子式 |
C17H19N5O |
分子量 |
309.4 g/mol |
IUPAC 名称 |
1-butyl-3-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea |
InChI |
InChI=1S/C17H19N5O/c1-2-3-9-19-17(23)21-15-16-20-12-14(22(16)11-10-18-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H2,18,19,21,23) |
InChI 键 |
QGYGATLHYVZXEG-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)NC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)


![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)



![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
